Cas no 601-57-0 (Δ4-Cholesten-3-one)

Δ4-Cholesten-3-one structure
Δ4-Cholesten-3-one structure
상품 이름:Δ4-Cholesten-3-one
CAS 번호:601-57-0
MF:C27H44O
메가와트:384.6377
MDL:MFCD00003663
CID:38700
PubChem ID:24851303

Δ4-Cholesten-3-one 화학적 및 물리적 성질

이름 및 식별자

    • 4-Cholesten-3-one
    • 3-Oxo-4-cholestene
    • (+)-3-Oxo-4-Cholestene
    • (+)-4-Cholesten-3-one
    • Cholest-4-ene-3-one
    • Δ4-Cholesten-3-one
    • 3-KETO-4-CHOLESTENE
    • 3-Oxocholest-4-ene
    • 4-Cholestenone
    • CHOLESTENONE
    • 110829
    • (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • cholest-4-en-3-one
    • delta(sup 4)-Cholestenone
    • 7T94NHD99C
    • NYOXRYYXRWJDKP-GYKMGIIDSA-N
    • (8alpha,9beta)-Cholest-4-En-3-One
    • delta4-Cholesten-3-
    • AS-56879
    • Q27098418
    • AKOS015955628
    • SCHEMBL55896
    • 601-57-0
    • C00599
    • C-5800
    • NS00014741
    • MFCD00003663
    • NSC 134926
    • DTXSID90872379
    • .delta.4-Cholesten-3-one
    • 4-cholestene-3-one
    • (17b)-17-Octylandrost-4-en-3-one
    • NSC-134926
    • UNII-7T94NHD99C
    • K2B
    • (+)-4-Cholesten-3-one, 98%
    • .delta.-4-Cholesten-3-one
    • .DELTA.4-CHOLESTENONE
    • CS-0062301
    • CHEMBL63243
    • (9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • Cholestenone (delta 4)
    • EINECS 210-005-1
    • 4-Cholesten 3-One
    • CHEBI:16175
    • HY-113365
    • LMST01010015
    • (17.BETA.)-17-OCTYLANDROST-4-EN-3-ONE
    • Z2375482233
    • EN300-398595
    • (1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • NSC 63000
    • D4-Cholestenone
    • BDBM92505
    • ?4-Cholesten-3-one
    • (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • D94645
    • 4-cholesten-3-on
    • NSC-63000
    • bmse000519
    • NSC134926
    • 17-(1,5-dimethylhexyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • FT-0618275
    • 10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • VS-08793
    • CERAPP_28175
    • CHEBI:180953
    • DTXSID50862271
    • NSC63000
    • AKOS025116968
    • 17-(1,5-DI-ME-HEXYL)-10,13-DI-ME-TETRADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
    • NCIOpen2_008122
    • 9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • SCHEMBL1688732
    • delta-4-Cholesten-3-one
    • NYOXRYYXRWJDKP-UHFFFAOYSA-N
    • 17-(1,5-DIMETHYL-HEXYL)-DIMETHYL-TETRADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
    • 14615-14-6
    • 23820-66-8
    • MDL: MFCD00003663
    • 인치: 1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
    • InChIKey: NYOXRYYXRWJDKP-GYKMGIIDSA-N
    • 미소: O=C1C([H])=C2C([H])([H])C([H])([H])[C@]3([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]43[H])[C@@]2(C([H])([H])[H])C([H])([H])C1([H])[H]
    • BRN: 4707774

계산된 속성

  • 정밀분자량: 384.33900
  • 동위원소 질량: 384.339216
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 28
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 630
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 7
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 소수점 매개변수 계산 참조값(XlogP): 8.4

실험적 성질

  • 색과 성상: 결정
  • 밀도: 0.9717 (rough estimate)
  • 융해점: 79-81 °C (lit.)
  • 비등점: 451.27°C (rough estimate)
  • 플래시 포인트: 247.7 °C
  • 굴절률: 1.5100 (estimate)
  • 수용성: <0.5 g/L
  • 안정성: Stable. Incompatible with strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 7.59690
  • FEMA: 3723
  • 비선광도: 92.5 º (c=2, CHCl3)
  • 광학 활성: [α]23/D +91.0°, c = 2 in chloroform

Δ4-Cholesten-3-one 보안 정보

  • 신호어:warning
  • 피해 선언: H303+H313+H333
  • 경고성 성명: P264+P280+P305+P351+P338+P337+P313
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S22-S24/25
  • RTECS 번호:FZ7700000
  • 위험물 표지: Xi
  • TSCA:Yes
  • 위험 용어:R36/37/38
  • 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
  • 보안 용어:S24/25

Δ4-Cholesten-3-one 세관 데이터

  • 세관 번호:29142900
  • 세관 데이터:

    ?? ?? ??:

    29142900

Δ4-Cholesten-3-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
C432100-1g
Δ4-Cholesten-3-one
601-57-0
1g
$ 155.00 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023269-100mg
Δ4-Cholesten-3-one
601-57-0 99%
100mg
¥111 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023269-250mg
Δ4-Cholesten-3-one
601-57-0 99%
250mg
¥149 2023-09-08
Chemenu
CM283044-25g
4-Cholesten-3-one
601-57-0 95%
25g
$327 2021-06-15
ChemScence
CS-0062301-250mg
Cholestenone
601-57-0 ≥98.0%
250mg
$50.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
099055-100g
Δ4-Cholesten-3-one
601-57-0 95+%
100g
12289.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PX662-1g
Δ4-Cholesten-3-one
601-57-0 95.0%(GC)
1g
261.0CNY 2021-08-06
TRC
C432100-5000mg
Δ4-Cholesten-3-one
601-57-0
5g
$316.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
099055-10g
Δ4-Cholesten-3-one
601-57-0 95+%
10g
2192.0CNY 2021-08-06
TargetMol Chemicals
T5240-20 mg
Cholestenone
601-57-0 99.86%
20mg
¥ 230 2023-07-11

Δ4-Cholesten-3-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:601-57-0)Δ4-Cholesten-3-one
A938885
순결:99%
재다:25g
가격 ($):353.0